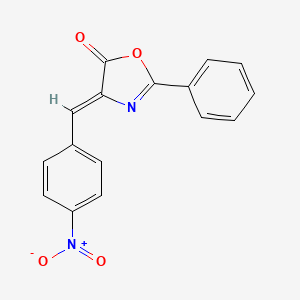

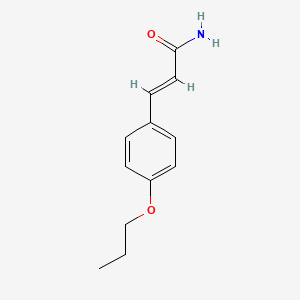

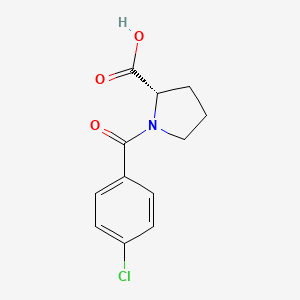

![molecular formula C16H11NO5 B1300975 2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid CAS No. 26513-80-4](/img/structure/B1300975.png)

2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, 2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid, is a derivative of 3,4-dihydro-2H-benzo[1,4]oxazine, a heterocyclic compound. The structure of this compound suggests it has a benzoxazine core with a carboxylic acid functionality, which may influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related 3,4-dihydro-2H-benzo[1,4]oxazine derivatives has been achieved through various methods. For instance, a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyanilines has been used to synthesize 3-[(dialkylcarbamoyl)methylene]-3,4-dihydro-2H-benzo[1,4]oxazine derivatives, which are structurally similar to the compound . Another approach involves the condensation of salicylamide with aldehydes and ketones, followed by hydrolysis, to yield 3,4-dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids . Additionally, 3,4-dihydro-2H-benz[1,3]oxazin-2-ones have been obtained from 2-acyl(or aroyl)-cyanatobenzenes under Friedel-Crafts conditions .

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives has been confirmed using techniques such as X-ray diffraction analysis. This analysis has helped establish the configuration around the double bond of major stereoisomers in related compounds . The crystal structure of similar oxazine derivatives has also been determined, providing insights into bond lengths and the conjugated systems within these molecules .

Chemical Reactions Analysis

Benzoxazine derivatives undergo various chemical reactions. For example, the reaction of o-aminophenol with maleic anhydrides leads to the formation of 3-oxo-1,4-benzoxazines under mild basic conditions . The reactivity of these compounds can be attributed to the presence of reactive functional groups such as carbonyls and carboxylic acids, which can participate in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazine derivatives are influenced by their molecular structure. The presence of a conjugated system, as suggested by the bond lengths in related compounds, can affect the electronic properties and stability of the molecule . The carboxylic acid functionality is likely to contribute to the compound's solubility in polar solvents and its potential for forming hydrogen bonds, which could impact its boiling and melting points.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

This compound, along with related structures, is part of the 1,2-oxazines and 1,2-benzoxazines family. These compounds can be synthesized through the dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines, a process that involves the cyclization of specific ketones and heating with urea in boiling methanol or ethanol. The method of preparation and the significance of oxazinium salts as electrophiles are crucial for understanding the chemical properties and potential applications of this compound in scientific research (Sainsbury, 1991).

Biological Activity

Compounds related to 2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid, particularly 3-aryl-2H,4H-benz(e)(1,3)oxazine-2,4-diones and thiosalicylanilides, demonstrate a variety of biological activities, such as antibacterial, antituberculous, antimycotic, anthelmintic, molluscocidal, neuroleptic, analgesic, and anti-inflammatory effects. These biological activities can be modulated through structural changes, pointing to the potential of these compounds in pharmaceutical and agrochemical applications (Waisser & Kubicová, 1993).

Synthetic Applications

The related structures of benzoxazines and benzoxazoles serve as core structures in various secondary metabolites and have considerable pharmacological importance. The need for synthetic procedures, such as the Suzuki coupling reactions, reactions with 1,3-bis(silylenol ethers), radical-mediated cyclization, and other catalyzed cyclization processes, highlights the compound's relevance in the synthesis of pharmacologically important compounds. These efficient and simple synthetic procedures pave the way for producing compounds with significant biological activities (Mazimba, 2016).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO5/c18-14-8-22-13-6-5-9(7-12(13)17-14)15(19)10-3-1-2-4-11(10)16(20)21/h1-7H,8H2,(H,17,18)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPGWDOSSOOODIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364945 |

Source

|

| Record name | 2-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid | |

CAS RN |

26513-80-4 |

Source

|

| Record name | 2-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

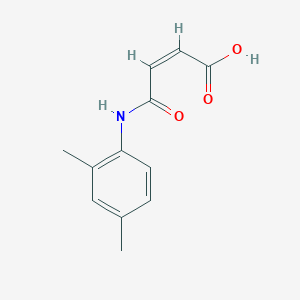

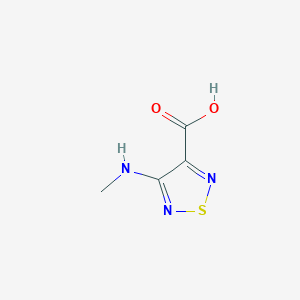

![2-Methylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1300900.png)

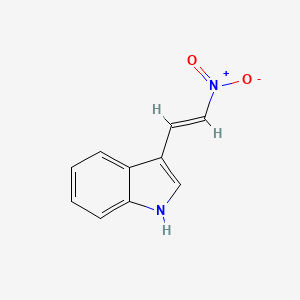

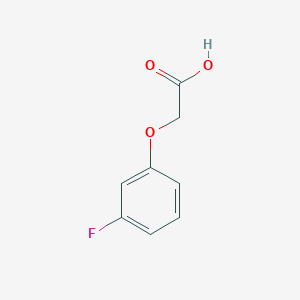

![2-[(4-Methylbenzoyl)amino]-3-phenylprop-2-enoic acid](/img/structure/B1300905.png)

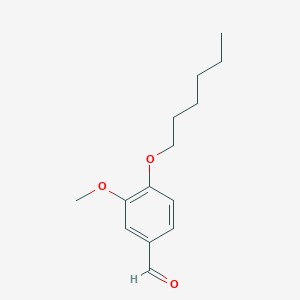

![4-{[(5-Hydroxypyridin-3-yl)-carbonyl]amino}butanoic acid](/img/structure/B1300913.png)